2-[2-(4-Methoxyphenyl)ethyl]-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
2-[2-(4-Methoxyphenyl)ethyl]-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound belonging to the class of heterocyclic compounds. These compounds are characterized by their ring structures containing at least one atom other than carbon. The compound’s structure includes a chromeno-pyrrole fused ring system, which is significant in medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Methoxyphenyl)ethyl]-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves a multicomponent reaction. One efficient method involves the reaction of 4-(2-hydroxyphenyl)-2,4-dioxobutanoate, benzaldehyde, and benzylamine under mild conditions. This process is compatible with a wide range of substituents and allows for the practical synthesis of the compound with various functional groups .
Industrial Production Methods
The products can be easily isolated by crystallization without the need for chromatography, making the process more efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Methoxyphenyl)ethyl]-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
2-[2-(4-Methoxyphenyl)ethyl]-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of various materials and compounds with specific properties.
Mechanism of Action
The mechanism of action of 2-[2-(4-Methoxyphenyl)ethyl]-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound’s chromeno-pyrrole fused ring system allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways are still under investigation, but its antioxidant activity suggests it may play a role in reducing oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 2-[2-(4-Methoxyphenyl)ethyl]-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Uniqueness
2-[2-(4-Methoxyphenyl)ethyl]-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the methoxy and propoxy groups enhances its solubility and potential interactions with biological targets, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C29H27NO5 |
---|---|
Molecular Weight |
469.5 g/mol |
IUPAC Name |
2-[2-(4-methoxyphenyl)ethyl]-1-(4-propoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C29H27NO5/c1-3-18-34-22-14-10-20(11-15-22)26-25-27(31)23-6-4-5-7-24(23)35-28(25)29(32)30(26)17-16-19-8-12-21(33-2)13-9-19/h4-15,26H,3,16-18H2,1-2H3 |
InChI Key |
VQTSCPVRGLJTAK-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2C3=C(C(=O)N2CCC4=CC=C(C=C4)OC)OC5=CC=CC=C5C3=O |
Origin of Product |
United States |
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